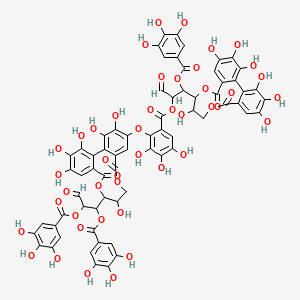

Cornusiin A

Description

Column Chromatography (Silica Gel, Sephadex LH-20)

Column chromatography is a fundamental technique for the purification of Cornusiin A from crude plant extracts. column-chromatography.com This method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. khanacademy.org

Silica (B1680970) Gel

Silica gel is a common stationary phase used in the initial cleanup of extracts from Cornus species. semanticscholar.orgd-nb.info Its polar surface effectively retains polar compounds from the extract. By gradually increasing the polarity of the solvent system (mobile phase), compounds can be selectively eluted based on their polarity, allowing for the separation of different classes of phytochemicals. rochester.edu

Sephadex LH-20

For the specific isolation of tannins like this compound, Sephadex LH-20 is a highly effective and widely used stationary phase. pan.olsztyn.plresearchgate.netresearchgate.net This lipophilic, cross-linked dextran (B179266) gel separates molecules based on a combination of size exclusion and partition chromatography. researchgate.net When isolating tannins, the crude extract, dissolved in an alcohol like ethanol, is applied to the column. researchgate.net Lower molecular weight phenolics are washed out with ethanol, while tannins, which adsorb to the Sephadex matrix, are subsequently eluted using a more polar solvent mixture, such as aqueous acetone (B3395972). pan.olsztyn.plresearchgate.netpan.olsztyn.pl This step is crucial for separating this compound from other non-tannin phenolic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic technique used for the final purification and quantification of this compound. HPLC employs high pressure to pass the solvent through a column packed with very fine particles, leading to high-resolution separations. sigmaaldrich.com

For this compound, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. This technique separates compounds based on their hydrophobicity. sigmaaldrich.com this compound can be purified to a high degree, often achieving ≥98% purity. The compound is typically detected using a UV detector set at a wavelength of approximately 280 nm, which is characteristic for phenolic compounds.

| Technique | Stationary Phase | Principle of Separation | Role in Purification |

|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption (Polarity) khanacademy.org | Initial cleanup of crude extract d-nb.info |

| Column Chromatography | Sephadex LH-20 | Adsorption and Partition researchgate.net | Separation of tannins from other phenolics researchgate.netpsu.edu |

| HPLC | Reversed-Phase (e.g., C18) | Partition (Hydrophobicity) sigmaaldrich.com | Final purification and quantification thermofisher.com |

Properties

CAS No. |

95263-69-7 |

|---|---|

Molecular Formula |

C68H50O44 |

Molecular Weight |

1571.1 g/mol |

IUPAC Name |

[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[3,4,11,17,18,19-hexahydroxy-8,14-dioxo-12-[3-oxo-1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C68H50O44/c69-12-37(107-61(96)16-1-24(71)43(83)25(72)2-16)59(111-62(97)17-3-26(73)44(84)27(74)4-17)57-35(82)15-105-65(100)22-11-36(50(90)54(94)42(22)41-21(67(102)109-57)9-32(79)48(88)53(41)93)106-56-23(10-33(80)49(89)55(56)95)68(103)108-38(13-70)60(112-63(98)18-5-28(75)45(85)29(76)6-18)58-34(81)14-104-64(99)19-7-30(77)46(86)51(91)39(19)40-20(66(101)110-58)8-31(78)47(87)52(40)92/h1-13,34-35,37-38,57-60,71-95H,14-15H2 |

InChI Key |

CGTQPVKZNROYFH-UHFFFAOYSA-N |

SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OCC(C(OC(=O)C7=CC(=C(C(=C76)O)O)O)C(C(C=O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OCC(C(OC(=O)C7=CC(=C(C(=C76)O)O)O)C(C(C=O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Synonyms |

cornusiin A |

Origin of Product |

United States |

Purity Assessment Methodologies

Ensuring the purity of an isolated natural product is critical for accurate structural elucidation and subsequent research. Several analytical methods are employed to confirm the purity of Cornusiin A.

The purity of the final sample is often initially assessed directly from the HPLC chromatogram. By calculating the area of the this compound peak as a percentage of the total area of all detected peaks, a quantitative purity value can be obtained.

For definitive structural confirmation and purity assessment, spectroscopic techniques are indispensable.

Structural Elucidation and Analog Research

Dimeric Ellagitannin Framework and Tautomerism

Cornusiin A is characterized as a dimeric ellagitannin, a type of hydrolyzable tannin primarily isolated from plants such as Cornus officinalis and Cornus alba L. chemsrc.com. Its molecular formula is C68H50O44, with a molecular weight of approximately 1571.1 g/mol chemsrc.com. A distinctive feature of this compound's chemical versatility is its ability to exist in four tautomeric forms chemsrc.com. This tautomerism is an important aspect of its structural behavior and contributes to its chemical properties.

Comparative Structural Analysis with Related Compounds

The structural understanding of this compound is often enhanced through comparative analysis with related ellagitannins, particularly its dimeric and trimeric analogs, and other monomeric ellagitannins.

Cornusiin B is structurally similar to this compound, also being classified as a dimeric ellagitannin. It is synthesized via Ullmann coupling and incorporates a lactonized valoneoyl group (LVG) in its structure chemsrc.com. While both this compound and Cornusiin B exhibit antiproliferative effects, research indicates that Cornusiin B demonstrates superior NF-κB inhibition and more pronounced demethylation and antioxidant activities compared to this compound chemsrc.com. Both compounds share a similar approximate molecular weight of around 1600 Da chemsrc.com.

In contrast to the dimeric this compound, Cornusiin C is a trimeric ellagitannin, possessing a significantly higher molecular weight of 2355.64 Da chemsrc.com. This increased molecular size correlates with an enhanced antioxidant capacity, as observed in ABTS, FRAP, and DPPH assays chemsrc.com. However, predicted ADMET properties suggest that Cornusiin C may have lower oral bioavailability compared to dimeric forms due to a higher number of hydrogen bond donors (36 in Cornusiin C versus approximately 20 in dimeric forms) chemsrc.com. Its bioactivity profile tends to emphasize antioxidant effects rather than direct antiproliferation chemsrc.com.

This compound's structure can also be understood in relation to simpler ellagitannins that may serve as its constituent units or share common structural motifs.

Oenothein C: This compound has a molecular formula of C34H24O22 and a molecular weight of 784.5 g/mol . It is a known ellagitannin that also features a valoneoyl group. Oenothein C can be formed by the partial hydrolysis of Cornusiin B, suggesting a structural relationship where it might represent a monomeric fragment of more complex dimeric ellagitannins like this compound.

Tellimagrandin II: With a molecular formula of C41H30O26 and a molecular weight of 938.10254 Da, Tellimagrandin II is another significant ellagitannin. It is characterized by three galloyl units attached to a glucose core. Tellimagrandin II is considered the first ellagitannin formed from 1,2,3,4,6-pentagalloyl-glucose and can be a constituent unit of dimeric tannins, such as Cornusiin G. Notably, Cornusiin E is a dimeric derivative of Tellimagrandin II.

The comparative structural and bioactive properties of this compound and its analogs are summarized in the following table:

| Compound | Molecular Weight (Da) | Dimer/Trimer | Key Structural Features | Primary Bioactivity Focus | Source |

| This compound | 1571.1 | Dimer | Dimeric ellagitannin, forms four tautomers | Antiproliferation, reverse transcriptase inhibition | Cornus officinalis, Cornus alba L. chemsrc.com |

| Cornusiin B | ~1600 | Dimer | Dimeric ellagitannin, lactonized valoneoyl group (LVG) | NF-κB inhibition, demethylation, antioxidant properties | Cornus alba chemsrc.com |

| Cornusiin C | 2355.64 | Trimer | Trimeric ellagitannin | Enhanced antioxidant capacity | Cornus mas stones chemsrc.com |

| Oenothein C | 784.5 | Monomer | Contains a valoneoyl group | (Fragment of dimeric forms) | Oenothera glazioviana, Myrcia splendens |

| Tellimagrandin II | 938.10 | Monomer | Ellagitannin with three galloyl units on glucose | Antiviral (e.g., anti-herpesvirus), constituent of dimeric tannins | Geum japonicum, Syzygium aromaticum |

Research on Specific Structural Features (e.g., Valoneoyl Group Orientation)

The structures of this compound and Cornusiin C, including the precise orientation of their valoneoyl groups, were established through extensive chemical and spectroscopic data analyses. This determination is vital not only for this compound itself but also serves as a basis for understanding the valoneoyl group orientation in other related tannins, such as camptothin A and camptothin B. The presence and orientation of the valoneoyl unit are key indicators derived from MS/MS analysis, which helps in identifying whether a compound contains this specific depside.

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Compounds and Metabolic Origins (e.g., Gallic Acid, Shikimate Pathway)

The fundamental building block for Cornusiin A and all hydrolyzable tannins is gallic acid. researchgate.net The metabolic origin of gallic acid is the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other key metabolites. nih.govmdpi.comresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate through a series of seven enzymatic steps. nih.govmdpi.com

Chorismate stands as a critical branch point. researchgate.net While it leads to aromatic amino acids, it is also the precursor for gallic acid. nih.gov The intermediate 3-dehydroshikimic acid (DHS), formed during the shikimate pathway, can be directly converted to gallic acid. nih.gov This process provides the essential phenolic acid units required for the subsequent assembly of complex tannins. researchgate.net

Formation of Key Intermediates (e.g., Pentagalloylglucose)

The biosynthesis of all hydrolyzable tannins, including ellagitannins like this compound, converges on the formation of a pivotal intermediate: 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose or PGG). wikipedia.orgnih.govnih.gov This molecule consists of a central glucose core esterified with five gallic acid units. wikipedia.org

The assembly of PGG is a sequential process:

The first step is the formation of an ester bond between gallic acid and UDP-glucose, yielding β-glucogallin (1-O-galloyl-β-D-glucose). researchgate.netutu.fi

Subsequent steps involve a series of position-specific galloylation reactions, where additional galloyl groups are transferred to the glucose core. nih.gov

β-glucogallin serves not only as the initial starter molecule but also as the principal acyl donor for these subsequent transformations. nih.govutu.fi Through the action of specific enzymes, galloyl groups are added sequentially to form di-, tri-, tetra-, and finally pentagalloylglucose. nih.govnih.gov

PGG is the branching point from which the pathways to simpler gallotannins and the more complex ellagitannins diverge. researchgate.netnih.gov For ellagitannin biosynthesis, PGG undergoes intramolecular oxidative coupling between adjacent galloyl residues. wikipedia.orgutu.fi

Role of Specific Enzymes in Ellagitannin Biosynthesis

The conversion of primary metabolites into the complex structure of this compound is governed by the highly specific actions of several enzyme families.

Galloyltransferases are critical for the construction of the PGG intermediate. The initial step, the synthesis of β-glucogallin from gallic acid and UDP-glucose, is catalyzed by a UDP-glucosyltransferase (UGT), specifically a UDPG-dependent gallate-1-β-glucosyltransferase. researchgate.net Following this, other galloyltransferases catalyze the stepwise addition of galloyl moieties to the glucose core. researchgate.netutu.fi An example is the enzyme β-glucogallin-tetrakisgalloylglucose O-galloyltransferase, which utilizes 1-O-galloyl-β-D-glucose and 1,2,3,6-tetrakis-O-galloyl-β-D-glucose to produce PGG. wikipedia.org These enzymes exhibit strict position-specificity, ensuring the correct esterification pattern on the glucose molecule required for subsequent reactions. nih.gov

The defining step in the biosynthesis of ellagitannins is the oxidative C-C coupling of galloyl groups attached to the PGG core to form the characteristic hexahydroxydiphenoyl (HHDP) unit. researchgate.netwikipedia.org This transformation is catalyzed by oxidoreductases, specifically laccase-like phenol (B47542) oxidases. nih.govnih.gov

Research has identified enzymes from plants like Tellima grandiflora that perform these key oxidations. nih.govrsc.org

One laccase-like enzyme catalyzes the regio- and stereospecific oxidation of PGG to form tellimagrandin II, the first monomeric ellagitannin in the pathway. nih.govrsc.org This reaction involves the formation of an HHDP group between the galloyl residues at positions 4 and 6 of the glucose core. utu.fi

Further steps toward dimeric ellagitannins like this compound involve subsequent oxidative couplings. For instance, a different laccase enzyme has been shown to catalyze the dimerization of the monomeric ellagitannin tellimagrandin II to form cornusiin E, a compound structurally related to this compound. nih.govnih.gov It is widely accepted that all oligomeric ellagitannins are formed from their monomeric precursors through such enzymatically controlled oxidative reactions. utu.fi

These laccases are typically multicopper glycoproteins that use molecular oxygen to oxidize phenolic substrates. nih.gov

Stereochemical Control in Biosynthesis

The biosynthesis of complex natural products like this compound involves the precise formation of multiple chiral centers, requiring strict stereochemical control. This control is exerted by the enzymes involved at each step of the pathway.

The introduction of stereochemistry begins with the glucose core itself. The subsequent enzymatic reactions are highly specific, influencing the final three-dimensional structure of the molecule. A critical point of stereochemical control is the oxidative coupling of galloyl groups on the PGG backbone. The laccase-like enzymes that catalyze this reaction are not only position-specific (regiospecific) but also stereospecific. nih.gov This means they control the orientation of the newly formed C-C bond, leading to a specific atropisomer of the HHDP group. The specific conformation of PGG positions the galloyl groups in a spatially adjacent manner, facilitating the intramolecular coupling reaction that is guided by the enzyme's active site. utu.fi This enzymatic control ensures that the correct isomer, such as tellimagrandin II, is formed, which then serves as the specific substrate for the subsequent dimerization and further modifications that ultimately lead to the defined stereochemistry of this compound. nih.govnih.gov

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for Cornusiin A and Analogs

The total synthesis of ellagitannins, including this compound, typically involves the construction of the glucose core and the subsequent attachment and coupling of galloyl and hexahydroxydiphenoyl (HHDP) units. Two main strategies have been developed for the synthesis of monomeric and dimeric ellagitannins: double esterification of a protected hexahydroxydiphenic acid with a glucose derivative, or esterification of protected gallic acid with a glucose derivative followed by coupling of the galloyl residues worldscientific.com.

For example, the synthesis of tellimagrandin II, a monomeric ellagitannin, has been achieved through atropselective oxidative coupling of suitably protected galloyl rings on a glucopyranose core nih.gov. The synthesis of dimeric ellagitannins, such as Cornusiin E, has also been explored, often involving the oxidative coupling of two monomeric ellagitannin units acs.orgnih.govrsc.org.

Synthetic Methodologies for Key Structural Motifs

The complexity of this compound necessitates specific methodologies for the synthesis of its characteristic structural components.

The Hexahydroxydiphenoyl (HHDP) group is a crucial biaryl unit found in many ellagitannins, including this compound. It is formed by the C-C coupling of two galloyl groups jst.go.jpmdpi.com. The biosynthesis of the HHDP group is believed to occur via the oxidative coupling of two galloyl groups, often on a glucose template jst.go.jpacs.orgmdpi.com.

Synthetic approaches to the HHDP group often involve oxidative phenol (B47542) coupling reactions. For instance, the oxidative phenol coupling of digalloyl glucose derivatives has been explored to form the HHDP bridge jst.go.jp. Researchers have developed reliable methods for synthesizing both enantiomers of HHDP compounds, relying on CuCl2·n-BuNH2-mediated intramolecular coupling of bis(4-O-benzylgallate) on chiral auxiliaries acs.org. This coupling can achieve complete or near-perfect atroposelectivity, with different auxiliaries inducing opposite axial chirality acs.org.

The Dehydrohexahydroxydiphenoyl (DHHDP) group is another important acyl component of ellagitannins, often found alongside or as a precursor to the HHDP group researchgate.netresearchgate.net. DHHDP is formed from HHDP through oxidation wikipedia.org. Research suggests that the DHHDP group might be the initial product of the oxidative coupling of two galloyl groups in ellagitannin biosynthesis, with subsequent reductive metabolism yielding HHDP esters researchgate.netresearchgate.netnih.govresearchgate.netacs.org.

Synthetic methods for DHHDP esters have been reported, including the o-chloranil-mediated oxidative dimerization of methyl gallate, which yields a DHHDP-type dimer that can be subsequently reduced to an HHDP-type dimer using sodium dithionite (B78146) acs.orgcapes.gov.br.

Ullmann coupling and oxidative coupling reactions are significant synthetic tools for constructing the biaryl and diaryl ether linkages found in ellagitannins.

Oxidative Coupling: This is a key reaction for forming the HHDP and DHHDP units. It involves the C-C coupling of two galloyl units, often catalyzed by metal salts like CuCl2 nih.govjst.go.jpmdpi.comacs.orgmdpi.comacs.orgresearchgate.netnih.govresearchgate.netacs.orgcapes.gov.br. The stereoselectivity of these couplings can be influenced by the glucose skeleton acting as a template, facilitating stereocontrolled formation of specific atropisomers, such as the (S)-hexahydroxydiphenoate worldscientific.comacs.orgacs.org. For example, a biomimetic oxidative phenol coupling of a partially protected pentagalloyl-D-glucose derivative has been shown to yield the HHDP bridge jst.go.jp.

Ullmann Coupling: This reaction is particularly useful for forming biaryl ether structures, such as those found in dehydrodigallic acid, a motif present in some ellagitannins jst.go.jpnih.gov. A copper-catalyzed reductive Ullmann coupling has been employed for linking methyl ether-protected iodinated galloyl moieties to a D-glucopyranosyl core system worldscientific.com. The classical Ullmann condition has been found effective for the formation of highly hindered biaryl ether structures, with suitable protection of phenolic hydroxyl groups being crucial for success jst.go.jpnih.gov.

Design and Synthesis of Novel this compound Derivatives for Research

The synthesis of novel this compound derivatives and analogs is crucial for understanding structure-activity relationships and exploring new biological activities. The ability to systematically synthesize related analogues is important for overcoming challenges in elucidating these relationships, especially given the structural diversity of ellagitannins jst.go.jpresearchgate.net.

Strategies for derivative synthesis often involve modifying the existing HHDP or DHHDP groups, or introducing new functionalities onto the glucose core or galloyl units. The derivatization of HHDP compounds can involve modifications of free phenolic hydroxyl groups and carbonyl groups acs.org. The development of unified synthetic methods for C-O digallates, such as the dehydrodigalloyl (DHDG) group, is also important for increasing the structural diversity of synthesizable ellagitannins jst.go.jpresearchgate.net.

Regioselective and Stereoselective Synthesis Challenges

The synthesis of this compound and other complex ellagitannins presents significant regioselective and stereoselective challenges.

Regioselectivity: The presence of multiple hydroxyl groups on the glucose core and galloyl units makes regioselective functionalization difficult rsc.org. Achieving selective modification of unprotected carbohydrates is a persistent challenge due to the similar reactivity of their hydroxyl groups, often requiring multiple synthetic steps rsc.org. Controlling reaction conditions, such as temperature, pressure, and solvent, is crucial for influencing regioselectivity numberanalytics.com.

Stereoselectivity: Ellagitannins often possess axially chiral biaryl units, such as the HHDP group, which can exist in (R) or (S) configurations worldscientific.comjst.go.jpmdpi.comacs.orgchemistryviews.org. Controlling this axial chirality during synthesis is a major stereoselective challenge acs.orgchemistryviews.org. For instance, while (S)-HHDP is more commonly formed, the synthesis of the less stable (R)-HHDP bridge, as found in neostrictinin, has been a particular hurdle jst.go.jpchemistryviews.org. Diastereoselective oxidative biaryl coupling reactions, where the glucose skeleton acts as a template, have been developed to achieve stereocontrol worldscientific.comacs.orgacs.org. Despite progress, predicting and controlling stereoselectivity, especially in complex molecules with multiple chiral centers, remains a key challenge in organic synthesis chemistrydocs.comorganic-chemistry.orglibguides.comrsc.orgnih.gov.

Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo

Cellular and Molecular Targets

Molecular targets are specific molecules within a cell, such as proteins and nucleic acids, that play a fundamental role in cellular processes. openaccessjournals.com The identification of these targets is crucial for understanding how a compound like Cornusiin A elicits its biological effects. openaccessjournals.com In the context of its anti-cancer activities, studies have focused on its effects on apoptosis and cell cycle regulation. waocp.org Research suggests that the molecular targets for its apoptosis-inducing effects may include proteins involved in both the intrinsic and extrinsic pathways. waocp.org

Key signaling pathways implicated in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways, are also significant targets for this compound. mdpi.com By modulating these pathways, this compound can influence a cascade of downstream events that control inflammation and cell survival. mdpi.com The antioxidant properties of this compound also point to its interaction with reactive oxygen species (ROS) and the cellular machinery that manages oxidative stress. scispace.comresearchgate.net

Antioxidant Activity Studies

The antioxidant activity of this compound is a key aspect of its biological profile, contributing to its protective effects against cellular damage.

Free Radical Scavenging Mechanisms

This compound exhibits significant antioxidant activity by scavenging free radicals. This capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com These assays measure the ability of an antioxidant to donate an electron or a hydrogen atom to neutralize free radicals. frontiersin.orgnih.gov

The DPPH assay involves a stable free radical that changes color upon reduction by an antioxidant. mdpi.com The ABTS assay is based on the reduction of the ABTS radical cation. researchgate.net The reactions in both assays can be complex, involving both fast electron transfer and slower hydrogen atom transfer mechanisms. mdpi.com The effectiveness of a phenolic compound like this compound in these assays is often influenced by the number and arrangement of its hydroxyl groups. nih.gov

| Assay Type | Principle | Measured Outcome |

| DPPH Assay | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical. mdpi.com | Reduction in absorbance at a specific wavelength as the radical is neutralized. mdpi.com |

| ABTS Assay | Measures the scavenging of the ABTS radical cation by an antioxidant. researchgate.net | Reduction in the color of the ABTS radical cation solution. researchgate.net |

Reduction of Oxidative Stress Markers

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com this compound has been shown to mitigate oxidative stress by reducing markers of cellular damage. scispace.com One of the most common markers of lipid peroxidation, a key indicator of oxidative stress, is malondialdehyde (MDA). mdpi.comabcam.cn Elevated levels of MDA are indicative of increased oxidative damage to lipids in cell membranes. nih.gov Studies have demonstrated that treatment with compounds that possess antioxidant activity can lead to a significant reduction in MDA levels. mdpi.com

Another way to assess oxidative stress is by measuring the levels of ROS directly within cells using fluorescent probes. abcam.cn The reduction of these markers provides evidence of the protective effects of this compound against oxidative damage. scispace.comresearchgate.net

| Oxidative Stress Marker | Biological Significance |

| Malondialdehyde (MDA) | An end product of the peroxidation of polyunsaturated fatty acids, widely used as a biomarker of oxidative stress. mdpi.comabcam.cn |

| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen that can damage DNA, RNA, proteins, and lipids within the cell. mdpi.comabcam.cn |

Anti-Inflammatory Effects and Signaling Pathway Modulation

This compound exerts anti-inflammatory effects by modulating key signaling pathways that regulate the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govnih.gov In most resting cells, NF-κB dimers, typically composed of p50 and p65 subunits, are held inactive in the cytoplasm by inhibitory proteins called IκB, most notably IκBα. nih.govabcam.com Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated. abcam.complos.org IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. nih.govabcam.com This degradation unmasks the nuclear localization signal on the NF-κB dimers, allowing them to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of a wide array of pro-inflammatory genes. nih.govplos.org

This compound has been shown to interfere with this pathway. It can inhibit the activation of NF-κB, thereby preventing the downstream expression of inflammatory mediators. This inhibition can occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm. plos.org By blocking the nuclear translocation of p65, this compound effectively suppresses the inflammatory response. mdpi.com

| Component | Function in NF-κB Pathway | Effect of this compound |

| NF-κB (p50/p65) | Transcription factor that upregulates pro-inflammatory genes. nih.govmdpi.com | Inhibits nuclear translocation and activation. |

| IκBα | Inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govabcam.com | Prevents degradation, maintaining NF-κB in an inactive state. plos.org |

| IKK | Kinase complex that phosphorylates IκBα, initiating NF-κB activation. abcam.complos.org | May inhibit its activity. plos.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell stress responses, proliferation, and differentiation. thermofisher.comfrontiersin.org In mammals, there are several distinct MAPK pathways, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK) pathways. kegg.jpresearchgate.net These pathways are activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. thermofisher.comfrontiersin.org Activation of these kinases leads to the phosphorylation of downstream targets, which in turn regulate the expression of genes involved in the inflammatory response. researchgate.net

Research indicates that this compound can modulate the MAPK signaling pathways. ppm.edu.pl The JNK and p38 MAPK pathways, in particular, are strongly associated with inflammatory and stress responses. frontiersin.org By influencing the phosphorylation and activation of JNK and p38, this compound can control the production of inflammatory cytokines. researchgate.net The ERK pathway is more commonly associated with cell growth and survival, but cross-talk exists between the different MAPK pathways. thermofisher.comfrontiersin.org

| MAPK Pathway | Primary Functions |

| JNK (c-Jun N-terminal Kinase) | Activated by stress stimuli and cytokines; involved in inflammation and apoptosis. thermofisher.comfrontiersin.org |

| p38 MAPK | Activated by inflammatory cytokines and environmental stress; regulates inflammation. thermofisher.comfrontiersin.org |

| ERK (Extracellular signal-Regulated Kinase) | Primarily involved in cell proliferation, differentiation, and survival. thermofisher.comkegg.jp |

Antiproliferative Mechanisms in Cellular Models

This compound, a dimeric ellagitannin, has demonstrated notable antiproliferative effects in various cellular models. Its mechanisms of action primarily involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, particularly in the S-phase. These effects have been prominently observed in studies involving prostate cancer cell lines.

This compound has been shown to be a potent inducer of apoptosis in cancer cells. researchgate.netmdpi.com Apoptosis is a natural and essential process of programmed cell death that plays a crucial role in removing old, damaged, or infected cells. nih.gov In the context of cancer, the ability of a compound to trigger apoptosis in malignant cells is a key indicator of its therapeutic potential.

Research indicates that the antiproliferative effect of this compound is mediated by the induction of apoptosis. researchgate.net Flow cytometry analysis has confirmed that treatment with this compound leads to an increase in apoptotic cells. mdpi.comresearchgate.net This process involves the activation of a cascade of molecular events that ultimately lead to cell dismantling and elimination. nih.govwikipedia.org The induction of apoptosis by this compound is a critical mechanism underlying its anticancer activity. mdpi.com

Table 1: Effect of this compound on Apoptosis in Cancer Cell Lines

| Cell Line | Concentration | Observation | Reference |

|---|---|---|---|

| LNCaP | 50 μM | Induction of apoptosis | mdpi.com |

| DU145 | 50 μM | Minimal apoptotic induction | mdpi.com |

In addition to inducing apoptosis, this compound exerts its antiproliferative effects by causing cell cycle arrest, specifically in the S-phase. researchgate.netresearchgate.net The cell cycle is the series of events that take place in a cell leading to its division and duplication. The S-phase is a critical period where DNA synthesis or replication occurs. biorxiv.org

Table 2: Effect of this compound on Cell Cycle Progression

| Cell Line | Concentration | Effect | Reference |

|---|---|---|---|

| LNCaP | 50 μM | S-phase arrest | mdpi.com |

| DU145 | 50 μM | No significant cell cycle arrest | mdpi.com |

The antiproliferative activities of this compound have been particularly studied in prostate cancer cells. researchgate.net Research has shown that dimeric ellagitannins, including this compound, selectively inhibit the proliferation of androgen-dependent prostate cancer cells, such as the LNCaP cell line. mdpi.comnih.gov In contrast, their effect on androgen-insensitive prostate cancer cells like DU145 is less pronounced. mdpi.com

In LNCaP cells, this compound has been observed to significantly decrease cell viability. mdpi.com This effect is attributed to the induction of apoptosis and S-phase cell cycle arrest. researchgate.netmdpi.com The selective action of this compound against hormone-dependent prostate cancer cells suggests its potential as a therapeutic agent for early-stage prostate cancer. mdpi.com Further investigations have also explored its effects on normal prostate epithelial cells (RWPE-1) and prostate stromal cells (WPMY-1) in the context of benign prostatic hyperplasia (BPH). researchgate.netnih.gov

Table 3: Antiproliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Type | Key Findings | Reference |

|---|---|---|---|

| LNCaP | Androgen-dependent | Selective inhibition of proliferation, induction of apoptosis and S-phase arrest. | mdpi.com |

| PC-3 | Androgen-independent | Antiproliferative effects observed. | |

| DU145 | Androgen-insensitive | Less sensitive to the antiproliferative effects. | mdpi.com |

| RWPE-1 | Normal prostate epithelial | Studied in the context of BPH. | researchgate.netnih.gov |

Antiviral Activity Research

Beyond its anticancer properties, this compound has also been investigated for its potential antiviral activities. Research in this area has focused on its ability to inhibit key viral enzymes and to stimulate the host's immune system to fight viral infections.

This compound has been reported to exhibit an inhibitory effect on the reverse transcriptase of RNA tumor viruses. researchgate.netresearchgate.net Reverse transcriptase is a crucial enzyme for the replication of retroviruses, such as HIV, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. expasy.orgwikipedia.org

By inhibiting this enzyme, this compound can effectively block the replication cycle of these viruses. ebsco.com This mechanism of action is a hallmark of a class of antiretroviral drugs known as reverse transcriptase inhibitors (RTIs). wikipedia.org The ability of this compound to inhibit reverse transcriptase makes it a compound of interest for the development of new antiviral therapies. scispace.com

In addition to its direct antiviral actions, this compound has been shown to enhance host-mediated antitumor activity. researchgate.netresearchgate.net This suggests that the compound can stimulate the host's immune system to recognize and eliminate tumor cells, which can also be relevant in the context of virally-induced cancers. mdpi.com

The potentiation of the host's immune response is a significant aspect of its biological activity. nih.gov This host-mediated effect, combined with its direct antiproliferative and antiviral mechanisms, highlights the multifaceted therapeutic potential of this compound. mdpi.com

Enzyme Modulation Studies (e.g., α-Glucosidase inhibition in Cornus plant extracts)

In vitro and non-human in vivo studies have explored the enzyme modulation activities of extracts from various Cornus species, some of which are known to contain this compound. A primary focus of this research has been the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. The inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia.

Extracts from the fruits of several Cornus species have demonstrated notable α-glucosidase inhibitory potential. For instance, an extract from Cornus florida (CF) fruits showed an IC₅₀ value of 38.87 ± 2.65 μg/mL for α-glucosidase inhibition. scispace.com Similarly, a different study highlighted that the methanolic extract of Cornus capitata leaves exhibited potent α-glucosidase inhibitory activity with an IC₅₀ value of 12.5 μg/mL, which was more effective than the positive control, acarbose, at the same concentration. It is important to note that while this compound is a known constituent of some Cornus species, these studies analyzed the effects of the entire plant extract.

In a study investigating the potentially bio-accessible metabolites from a Cornus mas fruit extract after in vitro gastrointestinal digestion, this compound was tentatively identified in the gastric fraction. mdpi.com This fraction was found to inhibit α-amylase, another key digestive enzyme. mdpi.com However, the specific contribution of this compound to this inhibitory effect was not determined.

Currently, there is a lack of studies in the available scientific literature that have isolated this compound and specifically determined its IC₅₀ value or detailed kinetic parameters for α-glucosidase inhibition. Therefore, while extracts of plants containing this compound show promising α-glucosidase inhibitory activity, the direct role and potency of this compound in this enzymatic modulation remain to be elucidated through further research.

Other Investigated Biological Effects (e.g., Melanogenesis Inhibition Mechanisms)

The investigation into the biological effects of this compound extends to other mechanisms, such as the inhibition of melanogenesis. Melanogenesis is the process of melanin (B1238610) production, and its inhibition is a key target for treating hyperpigmentation disorders. The primary enzyme in this pathway is tyrosinase. researchgate.netnih.gov

While there is a growing interest in natural compounds that can modulate melanogenesis, there is currently no direct scientific evidence available from in vitro or non-human in vivo studies that specifically investigates the effect of isolated this compound on melanogenesis or tyrosinase activity.

However, research on extracts from Cornus species, where this compound is found, has shown some activity related to melanogenesis. For example, a study on the extract of Corni Fructus (the fruit of Cornus officinalis) and one of its identified metabolites, cornuside, demonstrated an ability to suppress melanin biosynthesis in B16/F10 melanoma cells, potentially through the inhibition of tyrosinase. researchgate.net Another review of the chemical constituents and pharmacological activities of Corni Fructus also points to its traditional use and various biological effects, though specific data on this compound and melanogenesis is not provided. d-nb.infonih.gov

The mechanisms by which natural compounds can inhibit melanogenesis are varied. They can include direct inhibition of tyrosinase activity, suppression of tyrosinase gene expression via signaling pathways like the ERK/MAPK pathway, or the reduction of MITF (microphthalmia-associated transcription factor) activity. researchgate.netnih.govd-nb.info

Given the absence of direct studies on this compound's role in melanogenesis, this remains an area for future scientific exploration. The effects observed in Cornus extracts suggest that their constituent compounds may possess such properties, but dedicated studies are required to attribute any specific activity to this compound and to understand its potential mechanism of action.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophores for Biological Activities

A pharmacophore is defined as the spatial arrangement of essential molecular features that are responsible for a drug's biological activity through interaction with a specific target receptor. While dedicated pharmacophore modeling studies for Cornusiin A are not extensively documented, SAR analyses of ellagitannins allow for the elucidation of key structural motifs critical for its bioactivities, such as antioxidant and enzyme inhibition properties.

The primary pharmacophoric features of this compound are rooted in its polyphenolic nature, characterized by numerous hydroxyl (-OH) groups attached to its aromatic rings. These features are distributed across its core structural components: the central glucose unit, galloyl groups, and the hexahydroxydiphenoyl (HHDP) bridges that define it as an ellagitannin.

Key structural elements contributing to the biological activity of this compound include:

Hydroxyl Groups on Galloyl Moieties: These phenolic hydroxyls are principal sites for antioxidant activity, acting as hydrogen donors to neutralize free radicals. The number and position of these groups significantly influence the radical scavenging capacity.

Glucose Core: The central glucose molecule serves as a scaffold, orienting the attached galloyl and HHDP groups in a specific three-dimensional arrangement. The configuration of these attachments, particularly the presence of a β-galloyl group at the C-1 position, has been noted in other ellagitannins to enhance certain biological activities, such as α-amylase inhibition.

Table 1: Key Pharmacophoric Features of this compound and Their Postulated Roles

| Pharmacophoric Feature | Structural Component | Postulated Contribution to Biological Activity |

|---|---|---|

| Hydrogen Bond Donors/Acceptors | Multiple phenolic hydroxyl (-OH) groups | Crucial for antioxidant activity (radical scavenging) and binding to enzyme active sites. |

| Aromatic Rings | Galloyl and HHDP groups | Participate in π-π stacking interactions with amino acid residues in protein targets. |

| Ester Linkages | Bonds between galloyl/HHDP units and the glucose core | Influence susceptibility to hydrolysis and metabolic activation. |

| Stereochemical Centers | Glucose core and HHDP bridge | Determine the specific 3D conformation, affecting receptor fit and selectivity. |

Correlating Structural Variations with Biological Potency and Selectivity

The potency and selectivity of this compound are highly dependent on its specific structural arrangement. Variations in this structure, whether through comparison with its natural analogues or examination of its oligomeric state, provide valuable insights into its SAR.

This compound is part of a series of related ellagitannins, including Cornusiin B and C, that have been isolated from plants of the Cornus genus. These analogues share a common structural framework but differ in their degree of oligomerization and the nature of the linkages between their monomeric units.

This compound is a dimeric ellagitannin.

Cornusiin B is also a dimeric ellagitannin, structurally related to this compound. chemicalbook.com

Cornusiin C is a trimeric ellagitannin, representing a higher-order oligomer compared to A and B. nih.gov

The degree of polymerization is a critical factor governing the bioactivity of ellagitannins. As a dimeric ellagitannin, this compound's properties are distinct from both its monomeric precursors and higher-order oligomers like trimers and tetramers.

Studies on various ellagitannins have shown that antioxidant and free-radical scavenging capacities tend to increase with the degree of polymerization. researchgate.net This is attributed to the higher number of free hydroxyl groups available for radical scavenging in larger molecules. Therefore, a trimeric ellagitannin like Cornusiin C might be expected to exhibit a greater in vitro antioxidant potential than the dimeric this compound.

However, this increase in size can also negatively impact bioavailability. Larger, more complex molecules like trimers and tetramers may be more susceptible to hydrolysis in the gastrointestinal tract and less readily absorbed than smaller monomers or dimers. plantaedb.com Research has indicated that monomeric ellagitannins can generate higher levels of bioactive metabolites (urolithins) in the gut compared to dimeric forms, suggesting that the in vivo effects may be influenced more by the metabolic products than the parent compound. researchgate.net Thus, while dimeric and trimeric structures might possess higher intrinsic activity in vitro, their in vivo efficacy is a complex interplay of their stability, metabolism, and absorption. The dimeric structure of this compound represents a balance between a high density of active pharmacophores and a molecular size that may allow for some level of systemic exposure or effective local action in the gut. nih.gov

Table 2: General Influence of Oligomeric State on Ellagitannin Properties

| Oligomeric State | Relative Molecular Weight | In Vitro Antioxidant Activity | Potential Bioavailability | Metabolism to Urolithins |

|---|---|---|---|---|

| Monomer | Low | Moderate | Relatively Higher | More Efficient |

| Dimer (e.g., this compound) | Medium | High | Moderate | Less Efficient |

| Trimer (e.g., Cornusiin C) | High | Very High | Relatively Lower | Potentially Inefficient |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the interactions of complex molecules like this compound at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method can help identify potential biological targets for this compound and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. For example, docking this compound into the active site of an enzyme it is known to inhibit could reveal the key amino acid residues involved in the binding and explain the mechanism of inhibition.

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the system over time. An MD simulation of a this compound-protein complex can reveal the dynamic stability of the interaction, conformational changes in both the ligand and the protein upon binding, and provide a more detailed energetic profile of the binding process.

While these computational tools are widely used in drug discovery, specific molecular docking and MD simulation studies focused exclusively on this compound are not extensively reported in the current body of literature. However, the known biological activities of this compound suggest potential targets for such studies, including viral enzymes or proteins involved in cellular oxidative stress pathways.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that correlates molecular descriptors—numerical values representing the physicochemical properties of a molecule—with its observed activity.

To develop a QSAR model for this compound, a dataset of structurally related analogues with their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be required. Descriptors such as electronic properties, hydrophobicity, steric parameters, and topological indices would be calculated for each analogue. Statistical methods would then be used to build a model that could predict the activity of new, untested analogues.

Such a model would be invaluable for:

Predicting the potency of newly designed this compound derivatives.

Guiding lead optimization by identifying which molecular properties are most important for enhancing activity.

Screening virtual libraries of compounds to prioritize synthesis and testing.

As with docking and simulation studies, dedicated QSAR models specifically developed for this compound and its close analogues are not prevalent in the reviewed scientific literature. The development of such models is contingent on the synthesis and biological evaluation of a diverse series of this compound derivatives.

In Silico Predictions and Virtual Screening

Computational methods, including virtual screening and molecular docking, have become instrumental in modern drug discovery for predicting the biological activities of natural compounds and identifying their potential molecular targets. While specific in silico studies focusing exclusively on this compound are not extensively documented, broader computational analyses of the chemical constituents of Cornus officinalis and related ellagitannins provide valuable insights into its potential therapeutic applications.

A notable study by Huang et al. (2021) employed a network pharmacology approach to investigate the active ingredients of Cornus officinalis and their targets in the context of osteoporosis. cambridgepublish.comnih.gov This type of analysis involves compiling a list of known chemical constituents from a medicinal plant and then using computational databases to predict the proteins these compounds are likely to interact with. Given that this compound is a significant component of Cornus officinalis, it is plausible that it was included in the initial pool of 58 unique compounds identified from various traditional Chinese medicine databases. cambridgepublish.comnih.gov The study then cross-referenced the predicted targets of these compounds with genes known to be associated with osteoporosis to identify overlapping targets, suggesting a multi-compound, multi-target mechanism of action for the plant's therapeutic effects. cambridgepublish.comnih.gov

While the specific targets for this compound were not individually detailed in the main body of the aforementioned study, the research highlights a systems-level approach to understanding the bioactivity of compounds within Cornus officinalis. The findings indicated that the compounds from this plant likely exert their anti-osteoporotic effects by modulating pathways such as calcium metabolism, estrogen signaling, and the regulation of reactive oxygen species. cambridgepublish.comnih.gov

Furthermore, the broader class of compounds to which this compound belongs, the ellagitannins, has been the subject of various computational investigations. These studies often involve virtual screening of natural product libraries against specific protein targets implicated in diseases like inflammation and cancer. For instance, ellagic acid, a related compound, has been computationally evaluated for its anti-inflammatory potential by predicting its interactions with targets like AKT1, PTGS2 (COX-2), and VEGFA. francis-press.com Such studies provide a framework for how larger ellagitannins like this compound might be analyzed to predict their binding affinities and potential inhibitory activities against a range of therapeutic targets.

The general approach in these in silico studies involves:

Ligand Preparation: Obtaining the 3D structure of the compound of interest, such as this compound.

Target Selection: Identifying a protein receptor that is a key player in a specific disease pathway.

Molecular Docking: Using software to predict the most likely binding pose of the ligand within the active site of the target protein.

Scoring and Analysis: Calculating a binding energy or score to estimate the affinity of the interaction and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Although direct computational data for this compound is sparse in publicly available literature, the existing research on Cornus officinalis constituents and other ellagitannins strongly suggests that in silico methods hold significant promise for elucidating the specific molecular mechanisms of this compound and guiding future experimental research.

Table of Predicted Targets for Cornus officinalis Compounds in Osteoporosis

| Gene Symbol | Protein Name | Function |

| AKT1 | RAC-alpha serine/threonine-protein kinase | Involved in cell survival and metabolism |

| VEGFA | Vascular endothelial growth factor A | Key regulator of angiogenesis |

| TNF | Tumor necrosis factor | Pro-inflammatory cytokine |

| MAPK3 | Mitogen-activated protein kinase 3 | Involved in cell proliferation and differentiation |

| ALB | Serum albumin | Carrier protein, maintains osmotic pressure |

| SELP | P-selectin | Cell adhesion molecule involved in inflammation |

| MMP9 | Matrix metalloproteinase-9 | Involved in extracellular matrix degradation |

| MMP2 | Matrix metalloproteinase-2 | Involved in extracellular matrix degradation |

| PTGS2 | Prostaglandin (B15479496) G/H synthase 2 (COX-2) | Key enzyme in prostaglandin biosynthesis |

| ICAM1 | Intercellular adhesion molecule 1 | Cell surface glycoprotein (B1211001) involved in inflammation |

This table represents a selection of the top predicted targets for the collective active compounds of Cornus officinalis in the context of osteoporosis, as identified through network pharmacology analysis. The specific interactions of this compound with each of these targets would require further dedicated in silico and experimental validation. francis-press.com

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Quantification

Chromatography is a fundamental tool for separating Cornusiin A from complex mixtures, such as plant extracts, and for determining its purity and concentration. The choice of technique is dictated by the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and quantification of non-volatile and thermally sensitive compounds like this compound. sigmaaldrich.commdpi.com It offers high resolution, speed, and accuracy, making it indispensable for quality control and quantitative studies. sigmaaldrich.comjneonatalsurg.com

Research Findings: In HPLC analysis, this compound is typically separated using a reversed-phase (RP) column, where a non-polar stationary phase (like C18) is used with a polar mobile phase. mastelf.com The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mastelf.comthermofisher.com This gradient elution, where the organic solvent concentration is increased over time, is necessary to effectively elute strongly retained, complex polyphenols like this compound. mastelf.com

Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, as the multiple phenolic moieties in this compound exhibit strong absorbance in the UV region (typically around 280 nm). mastelf.com For quantitative analysis, a calibration curve is constructed by running known concentrations of a purified this compound standard. jasco-global.com The area of the chromatographic peak corresponding to this compound in a sample is then compared against this curve to determine its concentration. jasco-global.comnih.gov While specific HPLC methods for this compound are often proprietary to research labs, analysis of the closely related Cornusiin B has been reported. koreascience.kr

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the compound. |

| Gradient | Linear gradient from ~10% to 50% B over 30-40 min | To ensure proper separation and elution of ellagitannins. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical columns. |

| Detector | DAD or UV-Vis at ~280 nm | Detection and quantification based on UV absorbance. |

| Column Temp. | 25 - 35 °C | To ensure reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. jneonatalsurg.comlibretexts.org The sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interaction with the stationary phase. researchgate.net

Research Findings: Direct analysis of this compound by Gas Chromatography is not feasible. As a large, polar, and thermally labile ellagitannin, it lacks the necessary volatility and would decompose at the high temperatures required for GC analysis. libretexts.orgmdpi.com To be analyzed by GC, this compound would first need to undergo a chemical derivatization step. sigmaaldrich.comlibretexts.orgjfda-online.com This process involves reacting the polar functional groups (hydroxyl groups) with a reagent to form non-polar, more volatile derivatives. libretexts.org A common method for this is silylation, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. libretexts.org However, due to the complexity of the this compound molecule and the numerous hydroxyl groups, derivatization can be challenging and may result in multiple derivative products. Consequently, GC is rarely, if ever, used for the analysis of complex ellagitannins like this compound, with HPLC being the overwhelmingly preferred method. sigmaaldrich.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This hybrid technique is exceptionally well-suited for the analysis of complex mixtures and the identification of compounds like this compound in biological matrices. wikipedia.orgmdpi.com LC-MS can provide molecular weight information and, with tandem MS (MS/MS), structural data. mdpi.comresearchgate.net

Research Findings: LC-MS is a cornerstone technique for the characterization of ellagitannins. ives-openscience.eunih.gov In a typical LC-MS analysis of this compound, the compound is first separated via reversed-phase HPLC as described previously. The eluent from the HPLC column is then directed into the mass spectrometer's ion source. wikipedia.org Electrospray Ionization (ESI) is the most common ionization method for large polyphenols because it is a "soft" technique that can generate intact molecular ions from non-volatile and thermally unstable compounds with minimal fragmentation. bioxpedia.commdpi.com Analysis is often performed in negative ion mode, which readily forms deprotonated molecules [M-H]⁻ for phenolic compounds.

High-resolution mass spectrometry (e.g., using a Time-of-Flight, TOF, or Orbitrap analyzer) can provide a highly accurate mass measurement, which helps in confirming the molecular formula of this compound. mdpi.com Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the [M-H]⁻ ion is fragmented to produce a characteristic pattern of product ions that can be used to confirm its identity. mdpi.com

| Parameter | Typical Setting | Purpose |

| LC System | UPLC/HPLC (as per HPLC section) | Separation of analytes prior to MS detection. |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the liquid phase for MS analysis. |

| Ionization Mode | Negative | Optimal for phenolic compounds, forming [M-H]⁻ ions. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap, Ion Trap | Sorts ions based on their mass-to-charge ratio (m/z). |

| MS Mode | Full Scan | To detect all ions within a mass range and determine molecular weight. |

| MS/MS Mode | Product Ion Scan | To fragment a specific precursor ion (e.g., the [M-H]⁻ of this compound) for structural confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. acs.org It is considered a gold-standard for the identification of volatile and semi-volatile organic compounds. acs.org

Research Findings: Similar to standard GC, GC-MS is not suitable for the direct analysis of this compound due to the compound's high molecular weight, polarity, and lack of volatility. mdpi.com Even with derivatization to increase volatility, the resulting molecule might still be too large and complex for efficient GC-MS analysis. The high temperatures of the GC inlet and column could cause degradation of the derivatized molecule, leading to complex and uninterpretable chromatograms and mass spectra. Therefore, LC-MS is the definitive mass spectrometry-based technique for the analysis of this compound and other ellagitannins. mdpi.com

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are required to unambiguously determine the complex three-dimensional structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the de novo structural elucidation of organic molecules, including complex natural products like this compound. weebly.com It provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). weebly.comscispace.com

Research Findings: The complete structural assignment of this compound requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. A study has noted the use of a 500 MHz NMR spectrometer to acquire data for this compound. koreascience.kr

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. compoundchem.com The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms. oregonstate.edulibretexts.org For this compound, these spectra would be very complex, with signals corresponding to the glucose core, the multiple galloyl groups, and the hexahydroxydiphenoyl (HHDP) units.

2D NMR: Due to significant signal overlap in the 1D spectra of large molecules, 2D NMR is essential. researchgate.netweebly.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together spin systems within the glucose and galloyl moieties. weebly.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. weebly.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different structural fragments, such as linking the galloyl groups to specific positions on the glucose core. weebly.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps in determining the relative stereochemistry and conformation of the molecule. researchgate.net

By carefully analyzing the data from this full suite of NMR experiments, researchers can definitively confirm the connectivity and stereochemistry of this compound.

| NMR Experiment | Information Provided | Application to this compound |

| ¹H NMR | Number and environment of protons. | Identifies protons on the glucose core and aromatic protons on galloyl/HHDP groups. |

| ¹³C NMR | Number and environment of carbons. | Identifies carbons of the glucose core, ester carbonyls, and aromatic rings. oregonstate.edu |

| COSY | Shows proton-proton (¹H-¹H) couplings. | Establishes connectivity within the glucose unit. |

| HSQC/HMQC | Shows direct carbon-proton (¹C-¹H) correlations. | Assigns specific protons to their attached carbons. |

| HMBC | Shows long-range (2-3 bond) ¹C-¹H correlations. | Key for linking galloyl/HHDP units to the glucose core via ester linkages. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. wikipedia.orgplasmion.com In the analysis of this compound, various mass spectrometry techniques, often coupled with liquid chromatography (LC), have been employed to confirm its molecular weight and elucidate its fragmentation patterns.

High-resolution mass spectrometry, such as that using an Orbitrap analyzer, has been instrumental in the comprehensive identification of polyphenols, including this compound, in natural extracts. nih.gov This technique provides accurate mass measurements, which are crucial for determining the elemental composition of the molecule. nih.gov For this compound, the observed mass-to-charge ratio in negative ion mode would correspond to its deprotonated molecule [M-H]⁻. The high-resolution data helps to distinguish this compound from other co-eluting compounds with similar retention times but different elemental compositions.

Tandem mass spectrometry (MS/MS) further aids in the structural elucidation of this compound. By inducing fragmentation of the parent ion, characteristic fragment ions are produced that correspond to specific structural motifs within the molecule. For an ellagitannin like this compound, common fragmentation patterns involve the loss of galloyl groups, hexahydroxydiphenoyl (HHDP) groups, and the glycosidic core. Analysis of these fragment ions allows researchers to piece together the structure of the original molecule.

Table 1: Mass Spectrometric Data for this compound

| Ionization Mode | Ion | Observed m/z | Reference |

| Negative | [M-H]⁻ | 1569 | ethz.ch |

This table is interactive. Click on the headers to sort the data.

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. mdpi.com The resulting spectrum provides information about the electronic transitions within the molecule and is characteristic of its chromophoric groups. upi.edu For polyphenolic compounds like this compound, UV-Vis spectroscopy is a fundamental tool for characterization.

The UV-Vis spectrum of this compound is characterized by absorption maxima that are typical for hydrolyzable tannins. These spectra generally exhibit a strong absorption band in the UV region, primarily due to the electronic transitions within the galloyl and HHDP ester groups. The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis. nist.gov

The presence of multiple aromatic rings and ester functionalities in the structure of this compound gives rise to its characteristic UV spectrum. This spectrum can be used as a preliminary identification tool and for quantification purposes in complex mixtures, often in conjunction with chromatographic techniques.

Table 2: UV-Visible Absorption Maxima for this compound

| Solvent | λmax (nm) | Reference |

| Not specified | ~280 | ethz.ch |

This table is interactive. Click on the headers to sort the data.

Bioassay-Guided Fractionation and Isolation Strategies

Bioassay-guided fractionation is a systematic process used to isolate bioactive compounds from natural sources. researchgate.netnih.gov This methodology involves a stepwise separation of a crude extract, with each resulting fraction being tested for a specific biological activity. researchgate.netmdpi.com The most active fractions are then subjected to further separation until a pure, active compound is isolated. nih.gov This approach has been instrumental in the discovery and isolation of this compound from plants such as Cornus officinalis. jst.go.jp

The process typically begins with the extraction of plant material using a suitable solvent, such as aqueous acetone (B3395972) or methanol, to obtain a crude extract containing a mixture of phytochemicals. mdpi.comresearchgate.net This crude extract is then subjected to an initial biological assay to confirm its activity.

Following the initial screening, the crude extract undergoes a series of chromatographic separations. A common strategy involves partitioning the extract between solvents of varying polarity, such as water, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds based on their polarity. mdpi.com Each of these fractions is then tested for its biological activity.

The active fraction is then subjected to further chromatographic techniques, which may include:

Column Chromatography: Using stationary phases like silica (B1680970) gel, Sephadex LH-20, or Toyopearl HW-40 to separate compounds based on their size, polarity, and affinity for the stationary phase. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): Often used in the final stages of purification, preparative HPLC can provide high-resolution separation to yield the pure compound. researchgate.net

Throughout this process, the biological activity of each fraction is continuously monitored. This ensures that the purification process is focused on the component responsible for the desired effect. Once this compound is isolated in its pure form, its structure is confirmed using spectroscopic methods such as NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Potential Research Applications and Future Directions Non Clinical

Research in Cosmetic Science (e.g., Skin Health Mechanisms)

In the field of cosmetic science, Cornusiin A is being investigated for its potential benefits to skin health, largely attributed to its antioxidant and anti-inflammatory properties. Research in this area focuses on understanding the mechanisms through which it may protect and improve skin condition. mdpi.com Studies have suggested that extracts containing this compound can inhibit pro-inflammatory cytokines in skin cells, pointing to its potential use in formulations aimed at reducing skin inflammation. Furthermore, its antioxidant capabilities are relevant for developing skincare products designed to mitigate signs of aging by enhancing skin hydration and elasticity. The ability of such compounds to be effectively used in topical applications is a key area of investigation.

Development of Research Tools and Probes in Biological Systems

The distinct biological activities of this compound lend themselves to its use as a research tool or probe in the study of complex biological systems. mdpi.com Its ability to interact with specific biological targets, such as enzymes, makes it a valuable molecule for investigating cellular pathways and mechanisms. For instance, its inhibitory effects on enzymes like reverse transcriptase have been documented, suggesting its utility in virology research. By using compounds like this compound, researchers can dissect the functions of specific proteins and their roles in biological processes, contributing to a deeper understanding of cellular machinery from a systems biology perspective. nih.gov

Advanced Research Models and Methodological Innovations (e.g., nonhuman animal models for mechanistic studies)

To understand the detailed biological effects and mechanisms of action of compounds like this compound, researchers often employ advanced research models, including nonhuman animal models. nih.govwikipedia.org These models are instrumental in studying complex physiological processes that cannot be fully replicated in simpler in vitro systems. nih.gov Animal models allow for the investigation of how a compound is metabolized and its systemic effects, providing crucial data for understanding its potential biological impact. nih.govwikipedia.org Such models are particularly important for elucidating the mechanisms underlying the observed activities of a compound, bridging the gap between in vitro findings and potential applications. medsci.org While valuable, the translation of findings from animal models to human systems is a complex process that requires careful consideration. ama-assn.org

Emerging Areas for Mechanistic Research

Emerging research is beginning to explore the broader mechanistic implications of this compound and related ellagitannins. One such area is the investigation of its influence on complex enzymatic pathways beyond its already known activities. For example, mechanistic studies on how similar natural compounds interact with enzymes like xanthine (B1682287) oxidase are providing insights into structure-activity relationships that could be applicable to this compound. sci-hub.se Furthermore, there is growing interest in understanding how these compounds modulate cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell proliferation. The development of synthetic models of enzyme active sites is also a promising approach to study the catalytic mechanisms of oxidation, which is relevant to the antioxidant properties of this compound. rsc.org These new research avenues aim to provide a more comprehensive understanding of the molecular interactions and biological effects of this complex phytochemical.

Q & A

Basic Research Questions

Q. What standardized assays are recommended to assess Cornusiin A’s antiproliferative activity in cancer cell lines?

- Methodological Answer : Use the MTT or XTT assay to measure cell viability, ensuring consistent incubation periods (e.g., 48–72 hours) and triplicate technical replicates. Validate results via flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide). Include positive controls (e.g., camptothecin) and normalize data to untreated cells .

- Example Data :

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC-3 | 167–169 | |

| Camptothecin B | LNCaP | 150–155 |

Q. How should researchers optimize extraction and purification of this compound from plant sources?

- Methodological Answer : Employ column chromatography (e.g., silica gel or Sephadex LH-20) for initial separation, followed by HPLC with a C18 reverse-phase column. Confirm purity via NMR (¹H/¹³C) and mass spectrometry. Include solvent gradients (e.g., acetonitrile/water) and monitor UV absorption at 280 nm for phenolic compounds .

Q. What are the critical parameters for ensuring reproducibility in this compound bioactivity studies?

- Methodological Answer : Standardize cell culture conditions (passage number, serum concentration), compound solubility (e.g., DMSO concentration ≤0.1%), and batch-to-batch consistency. Document detailed protocols for dose-response curves and statistical analysis (e.g., GraphPad Prism for nonlinear regression) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s apoptosis induction?

- Methodological Answer : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify differentially expressed pathways (e.g., Bcl-2/Bax ratio, caspase activation). Use genetic knockdown (siRNA) or pharmacological inhibitors to validate specific targets. Compare results across cell lines with varying genetic backgrounds (e.g., p53 status) .

Q. What experimental designs are suitable for studying this compound’s synergy with chemotherapeutic agents?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method. Test fixed-ratio combinations (e.g., 1:1, 1:2) and analyze synergy via CompuSyn software. Include isobolograms to visualize additive, synergistic, or antagonistic effects. Assess toxicity in non-cancerous cell lines (e.g., HEK-293) .

Q. How can researchers address discrepancies in this compound’s bioavailability across in vitro and in vivo models?

- Methodological Answer : Use pharmacokinetic studies (LC-MS quantification in plasma/tissues) to measure absorption and half-life. Employ nanoformulations (e.g., liposomes) or pro-drug modifications to enhance solubility. Cross-validate in 3D spheroid models or patient-derived xenografts (PDX) for physiological relevance .

Q. What strategies are effective for elucidating this compound’s epigenetic effects, such as GSTP1 demethylation?

- Methodological Answer : Perform methylation-specific PCR (MSP) or bisulfite sequencing to assess promoter demethylation. Combine with chromatin immunoprecipitation (ChIP) for histone modification analysis (e.g., H3K27ac). Use CRISPR-dCas9 systems to target specific regulatory regions .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by cross-referencing multiple assays (e.g., Western blot for protein validation alongside qPCR). Use meta-analysis frameworks to reconcile conflicting results, accounting for variables like dosage or exposure time .